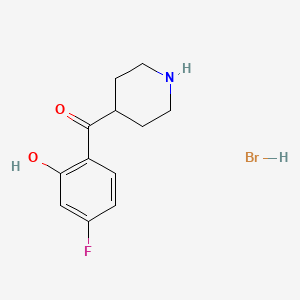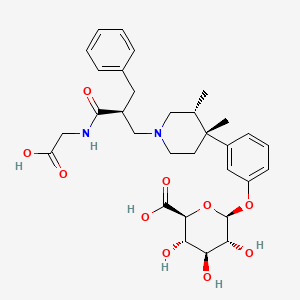
Alvimopan beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alvimopan beta-D-Glucuronide: is a derivative of alvimopan, a peripherally acting μ-opioid receptor antagonist. This compound is primarily used in the medical field to accelerate the recovery of gastrointestinal function following bowel resection surgery. The addition of the beta-D-glucuronide moiety enhances its solubility and bioavailability, making it a valuable compound in pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alvimopan beta-D-Glucuronide involves the glucuronidation of alvimopan. The process typically includes the following steps:
Activation of Alvimopan: Alvimopan is first activated by reacting with a suitable activating agent such as thionyl chloride.
Glucuronidation: The activated alvimopan is then reacted with beta-D-glucuronic acid in the presence of a catalyst to form this compound.
Industrial Production Methods: For industrial production, the process is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and purity of the final product. The use of chitosan as a carrier and glutaraldehyde as a cross-linking agent has been shown to improve the bioavailability of the compound .
Chemical Reactions Analysis
Types of Reactions: Alvimopan beta-D-Glucuronide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the glucuronide moiety.
Substitution: Substitution reactions can occur at the glucuronide moiety, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxylamine.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Chemistry: In chemistry, Alvimopan beta-D-Glucuronide is used as a reference standard for the study of glucuronidation reactions and the development of analytical methods for detecting glucuronide metabolites .
Biology: In biological research, the compound is used to study the role of glucuronidation in drug metabolism and the effects of glucuronide conjugates on cellular functions .
Medicine: Medically, this compound is used to enhance the solubility and bioavailability of alvimopan, making it more effective in accelerating gastrointestinal recovery post-surgery .
Industry: In the pharmaceutical industry, the compound is used in the formulation of drugs to improve their pharmacokinetic properties .
Mechanism of Action
Alvimopan beta-D-Glucuronide exerts its effects by competitively binding to the mu-opioid receptors in the gastrointestinal tract. This binding prevents opioids from exerting their effects on gastrointestinal motility and secretion, thereby accelerating recovery. The beta-D-glucuronide moiety enhances the solubility and bioavailability of the compound, allowing for more efficient delivery and action .
Comparison with Similar Compounds
Methylnaltrexone: Another peripherally acting μ-opioid receptor antagonist used to treat opioid-induced constipation.
Naloxegol: A PEGylated derivative of naloxone used for similar purposes.
Naldemedine: A derivative of naltrexone used to treat opioid-induced constipation.
Uniqueness: Alvimopan beta-D-Glucuronide is unique due to its enhanced solubility and bioavailability, which are attributed to the beta-D-glucuronide moiety. This makes it more effective in accelerating gastrointestinal recovery compared to other similar compounds .
Properties
Molecular Formula |
C31H40N2O10 |
|---|---|
Molecular Weight |
600.7 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[3-[(3R,4R)-1-[(2S)-2-benzyl-3-(carboxymethylamino)-3-oxopropyl]-3,4-dimethylpiperidin-4-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C31H40N2O10/c1-18-16-33(17-20(28(39)32-15-23(34)35)13-19-7-4-3-5-8-19)12-11-31(18,2)21-9-6-10-22(14-21)42-30-26(38)24(36)25(37)27(43-30)29(40)41/h3-10,14,18,20,24-27,30,36-38H,11-13,15-17H2,1-2H3,(H,32,39)(H,34,35)(H,40,41)/t18-,20-,24-,25-,26+,27-,30+,31+/m0/s1 |
InChI Key |
JBCMMCUAUBTEKI-IGJSLWCZSA-N |
Isomeric SMILES |
C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C[C@H](CC4=CC=CC=C4)C(=O)NCC(=O)O |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)CC(CC4=CC=CC=C4)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(6S,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13844289.png)
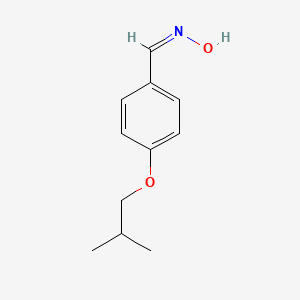
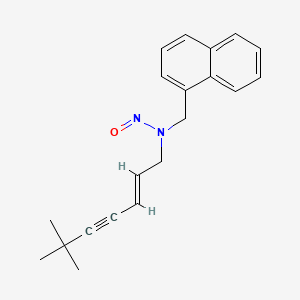

![1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-methylpropan-1-one](/img/structure/B13844316.png)
![3-[(4-Butoxyphenyl)methylamino]propan-1-ol](/img/structure/B13844321.png)
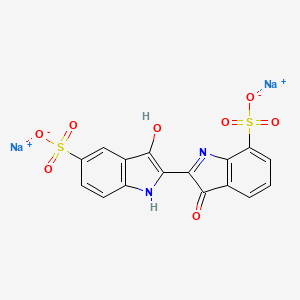
![Sodium 2,5-Dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-2H-benzo[h]chromen-6-olate](/img/structure/B13844341.png)
![4-amino-N-[(3-chlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B13844349.png)
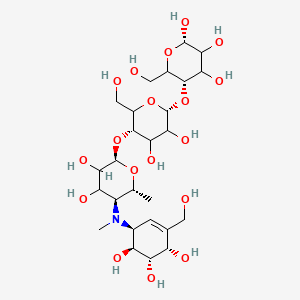
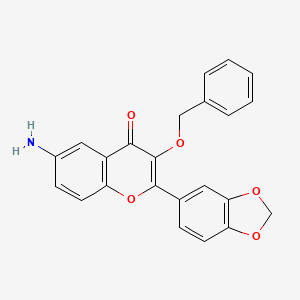
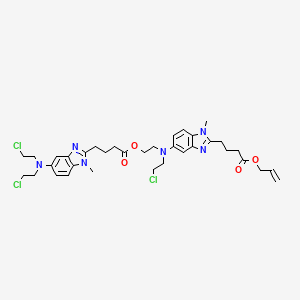
![5-(1-methyl-1H-indazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13844370.png)
